molecular formula C11H11NO4 B1590311 4-Methacrylamidosalicylic acid CAS No. 50512-48-6

4-Methacrylamidosalicylic acid

Cat. No. B1590311
CAS RN: 50512-48-6
M. Wt: 221.21 g/mol
InChI Key: JYLCVRHQTJPCTN-UHFFFAOYSA-N
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Description

4-Methacrylamidosalicylic acid is a chemical compound with the molecular formula C11H11NO4 . It is a derivative of salicylic acid, which is commonly used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 4-Methacrylamidosalicylic acid can be determined using various spectroscopic techniques . These techniques include Raman spectroscopy, which uses the vibration of molecules to provide chemical and structural data, and Fourier transform infrared spectroscopy, which identifies information through absorption and emission of light in the infrared region .


Chemical Reactions Analysis

The chemical reactions involving 4-Methacrylamidosalicylic acid would depend on its functional groups. As a derivative of salicylic acid, it contains carboxylic acid and phenol groups, which can participate in various reactions . For example, carboxylic acids can react with bases to form salts, or with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methacrylamidosalicylic acid can be analyzed using various techniques . These include techniques to determine its melting point, boiling point, density, and solubility . Additionally, its chemical properties such as reactivity, stability, and potential for polymerization can also be analyzed .

Scientific Research Applications

1. Applications in Molecularly Imprinted Polymers

A study by Mullett et al. (2000) demonstrated the use of poly(methacrylic acid-ethylene glycol dimethacrylate) in creating molecularly imprinted polymers (MIPs) for selective solid phase extraction. This application is significant for analytical chemistry, particularly in enhancing the selectivity and specificity of sample extraction processes (Mullett et al., 2000).

2. Dental Applications

Fujita et al. (2007) explored the degradation mechanism of 4-methacryloyloxy ethyl trimellitic acid (4-MET) in dental materials. This research is pivotal in understanding the stability and longevity of dental bonding agents, which directly impacts their clinical effectiveness (Fujita et al., 2007).

3. Composite Materials in Dentistry

Cucuruz et al. (2016) investigated the potential of composite materials based on poly(methacrylic acid) (PMAA) and hydroxyapatite for dental applications. Their study highlights the importance of methacrylic acid derivatives in developing new materials with beneficial properties for dentistry (Cucuruz et al., 2016).

4. Biomedical and Pharmaceutical Applications

Robinson and Peppas (2002) studied poly(methacrylic acid-g-ethylene glycol) nanospheres for biomedical and pharmaceutical applications. Their research underscores the versatility of methacrylic acid derivatives in creating pH-responsive materials suitable for drug delivery systems (Robinson & Peppas, 2002).

5. Hydrophilic Copolymer Systems

Elvira et al. (2001) prepared hydrogels based on polymeric derivatives of salicylic acid, including methacrylamidobenzoic acid, for biomedical applications. This study provides insight into the use of methacrylic acid derivatives in creating hydrogels with potential applications in areas like bone cements and ionomers (Elvira et al., 2001).

Future Directions

While specific future directions for 4-Methacrylamidosalicylic acid are not mentioned in the available literature, there is a general trend in the field of chemistry towards the development of new materials and the establishment of structure–function relationships . This could potentially involve further studies on 4-Methacrylamidosalicylic acid and its derivatives .

properties

IUPAC Name

2-hydroxy-4-(2-methylprop-2-enoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-8(11(15)16)9(13)5-7/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLCVRHQTJPCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501208
Record name 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methacrylamidosalicylic acid

CAS RN

50512-48-6
Record name 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Representative high molecular weight inverse emulsion polymers prepared according to the method of Examples 13 and 14 are listed in Table 3. In Table 3, Na or (NH4) AA=sodium or ammonium acrylate, 4-MASA=4-methacrylamidosalicylic acid sodium salt, NaAMPS=2acrylamido-2-methylpropanesulfonate sodium salt, and AcAm=acrylamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TN Nekrasova, NA Nesterova, AI Fischer, II Gavrilova… - Doklady Chemistry, 2022 - Springer
… interaction of sodium poly(styrene sulfonate) (I) with viruses and cells, in this work we synthesized copolymer II of sodium styrene sulfonate (SSNa) with 4-methacrylamidosalicylic acid (…
Number of citations: 5 link.springer.com
RY Lochhead - 2007 - ACS Publications
Polymers represent the second largest class of ingredients in cosmetics and personal care products. A diverse range of polymers are applied in this segment as film formers, fixatives, …
Number of citations: 97 pubs.acs.org
EC Phillips - LIGHT METALS-WARRENDALE-PROCEEDINGS-, 2003 - TMS
Number of citations: 4
М КВАДИР, ЭК ФИЛЛИПС, ЛЕМ БРАММЕР… - 2007 - elibrary.ru
… of 4-methacrylamidosalicylic acid, 4-methacrylamidosalicylic phenyl ester, acid O-acetyl-4-methacrylamidosalicylic acid and O-acetyl-4-methacrylamidosalicylic acid phenyl ester. …
Number of citations: 0 elibrary.ru
М КВАДИР, ЭК ФИЛЛИПС, ЛЭ БРЕММЕР… - 2009 - elibrary.ru
… its salt, phenyl ether of 4-methacrylamidosalicylic acid or its salt, O-acetyl-4-methacrylamidosalicylic acid or its salt and phenyl ether of O-acetyl-4-methacrylamidosalicylic acid or its salt, …
Number of citations: 2 elibrary.ru

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